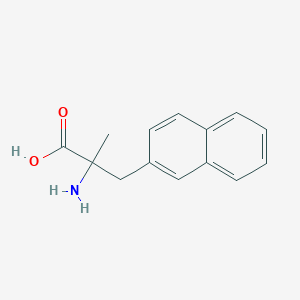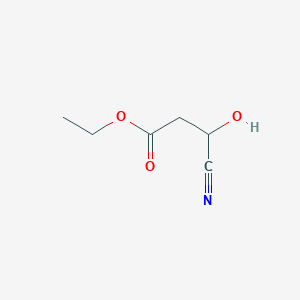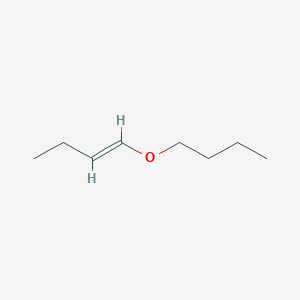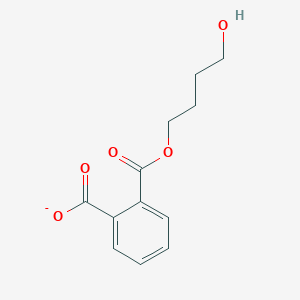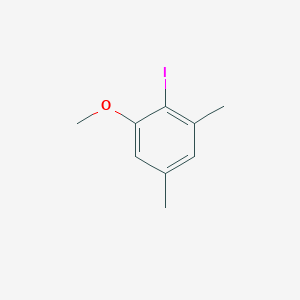
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-canavanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-canavanine is a synthetic derivative of the amino acid canavanine. This compound is characterized by the presence of two protective groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect the amino and carboxyl groups, respectively, during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-canavanine typically involves the reaction of L-canavanine with 9-fluorenylmethylchloroformate (Fmoc-Cl) and tert-butyloxycarbonyl chloride (Boc-Cl). The reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane . The reaction conditions must be carefully controlled to ensure the selective protection of the amino and carboxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification of the final product is typically achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-canavanine undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the protective groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid (TFA) for Boc removal.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid canavanine and its various substituted derivatives, depending on the reagents used in the reactions.
科学的研究の応用
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-canavanine has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, where the protective groups help in the stepwise assembly of the peptide chain.
Drug Delivery: The compound’s ability to form stable nanoparticles makes it suitable for drug delivery applications, particularly in targeting cancer cells.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein folding due to its structural similarity to natural amino acids.
作用機序
The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-canavanine involves the selective protection and deprotection of the amino and carboxyl groups. The Fmoc and Boc groups protect these functional groups during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino acid canavanine can interact with biological targets, such as enzymes and receptors, mimicking the behavior of natural amino acids .
類似化合物との比較
Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-canavanine
- N-t-butyloxycarbonyl-L-canavanine
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-tryptophan
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-canavanine is unique due to the presence of both Fmoc and Boc protective groups, which provide dual protection during peptide synthesis. This dual protection allows for greater control over the synthesis process and reduces the risk of side reactions .
特性
分子式 |
C25H30N4O7 |
|---|---|
分子量 |
498.5 g/mol |
IUPAC名 |
(2S)-4-[(Z)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H30N4O7/c1-25(2,3)36-24(33)28-22(26)29-35-13-12-20(21(30)31)27-23(32)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,32)(H,30,31)(H3,26,28,29,33)/t20-/m0/s1 |
InChIキー |
LVXQFUWRYAPEFA-FQEVSTJZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N/C(=N\OCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/N |
正規SMILES |
CC(C)(C)OC(=O)NC(=NOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


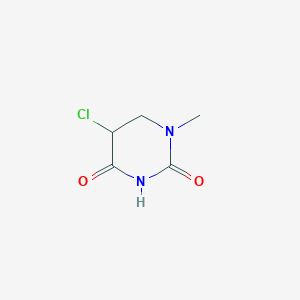
![ethyl 5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12332568.png)

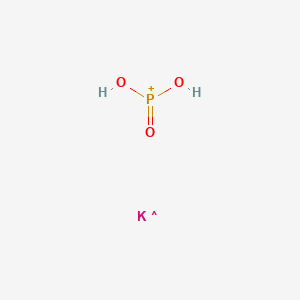

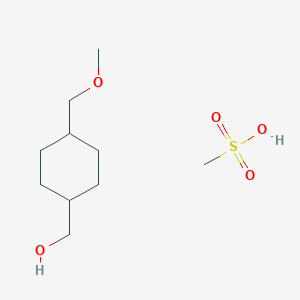
![2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12332600.png)
![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate](/img/structure/B12332602.png)
